N-(Mal-PEG6)-N-bis(PEG3-amine)
Overview
Description
“N-(Mal-PEG6)-N-bis(PEG3-amine)” is a polyethylene glycol (PEG) derivative. It is a linear heterobifunctional PEG reagent with a maleimide and an amine . It is used as a crosslinking reagent with a PEG spacer .
Synthesis Analysis
The synthesis of “N-(Mal-PEG6)-N-bis(PEG3-amine)” involves the use of a PEG-based PROTAC linker . The maleimide group reacts with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .Molecular Structure Analysis
The molecular structure of “N-(Mal-PEG6)-N-bis(PEG3-amine)” includes a maleimide group and an amine group . The molecular weight is 272.30 g/mol, and the molecular formula is C12H20N2O5 .Chemical Reactions Analysis
The maleimide group in “N-(Mal-PEG6)-N-bis(PEG3-amine)” reacts with a thiol group to form a stable thioether bond . This reaction enables the connection of a biomolecule with a thiol .Physical And Chemical Properties Analysis
“N-(Mal-PEG6)-N-bis(PEG3-amine)” is a hydrophilic compound, which increases its solubility in aqueous media . It has a molecular weight of 272.30 g/mol and a molecular formula of C12H20N2O5 .Scientific Research Applications
Microwave-Assisted Synthesis
The microwave-assisted synthesis of amine-bis(phenol) ligands in polyethylene glycol (PEG) demonstrates the use of PEG in accelerated chemical reactions. This method significantly reduces preparation time, highlighting the efficiency of PEG-based processes in synthetic chemistry (Kerton et al., 2008).
Antitumor Activity
Research on trans-amine-amidine-Pt(II) cationic complexes, involving different solvents including PEG, reveals the influence of solvent and chemical structure on biological activity. This includes overcoming drug resistance and inducing cancer cell death, emphasizing PEG's role in cancer therapeutics (Marzano et al., 2010).
Synthesis of Bis-Spirooxindoles
A study demonstrated the use of PEG as a solvent in the one-pot synthesis of novel bis-spirooxindole derivatives. This research showcases PEG's utility in promoting efficient, green chemistry practices in pharmaceutical compound synthesis (Safari et al., 2017).
Protein Cross-Linking
In a study on Hemoglobin A, Bis(maleidophenyl)-PEG2000, a bifunctional protein cross-linker, was used to introduce intra-tetrameric cross-links. This application underlines the potential of PEG in modifying protein structures for therapeutic applications (Manjula et al., 2000).
Biomedical Applications of Poly(amido-amine)s
Poly(amido-amine)s (PAAs), synthesized from primary or secondary aliphatic amines and bis(acrylamide)s, have found extensive use in biomedical fields. Their water solubility and biodegradability make them suitable for a variety of applications, including drug delivery and tissue engineering (Ferruti et al., 2002).
Antibacterial Polymeric Coating
PEG-bis-amine has been utilized in the development of antibacterial coatings. These coatings show effective bacterial anti-adhesive and bactericidal properties, demonstrating PEG's potential in creating antibacterial surfaces for medical devices (Cao et al., 2019).
Polycarbonate Urethanes with PEG Side Chains
The study of PEG-modified polycarbonate urethanes highlights their potential for bioconjugation and biomedical applications. This research underscores the adaptability of PEG in creating polymers with specific biological interactions (Xu et al., 2013).
Macroporous Monoliths for Affinity Separations
PEG was used in the synthesis of macroporous polymer discs for affinity separations, illustrating PEG's role in chromatographic applications (Arrua et al., 2010).
Site-Specific PEGylation of Proteins
A study focused on site-specific PEGylation of protein disulfide bonds using a three-carbon bridge. This application is crucial in pharmaceuticals, where PEGylation can improve drug properties like solubility and stability (Balan et al., 2007).
PLLAePEG Copolymers for Micellization
Research on 4-armed PLLAePEG copolymers revealed their use in preferred micellization over thermo-reversible gelation, showing the importance of PEG in polymer chemistry (Wennink et al., 2013).
Safety And Hazards
Future Directions
“N-(Mal-PEG6)-N-bis(PEG3-amine)” has potential applications in medical research, drug-release, nanotechnology, and new materials research . It can be used in the study of ligand, polypeptide synthesis support, a graft polymer compounds, new materials, and polyethylene glycol-modified functional coatings and other aspects .
properties
IUPAC Name |
N-[2-[2-[2-[2-[2-[2-[3-[bis[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H71N5O16/c39-5-12-49-18-24-55-27-21-52-15-9-42(10-16-53-22-28-56-25-19-50-13-6-40)36(45)4-11-48-17-23-54-29-31-58-33-34-59-32-30-57-26-20-51-14-7-41-35(44)3-8-43-37(46)1-2-38(43)47/h1-2H,3-34,39-40H2,(H,41,44) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTPICRUTEDPRDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)N(CCOCCOCCOCCN)CCOCCOCCOCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H71N5O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
854.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Mal-PEG6)-N-bis(PEG3-amine) |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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